Ardicrenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ardicrenin is a peptide hormone that is produced in the kidney and plays a crucial role in regulating blood pressure and fluid balance in the body. It is a member of the renin-angiotensin system (RAS), which is a complex hormonal system that regulates blood pressure, fluid balance, and electrolyte homeostasis. Ardicrenin is synthesized from its precursor, prorenin, which is produced in the juxtaglomerular cells of the kidney.

Scientific Research Applications

Identification and Characterization

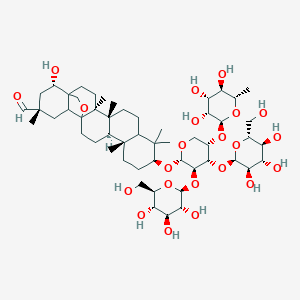

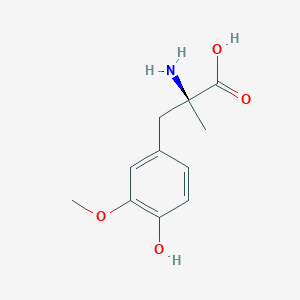

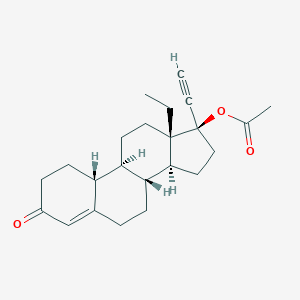

Ardicrenin, a triterpenoid saponin, was first isolated from the roots of Ardisia crenata Sims. Its structure was characterized as cyclamiretin A-3-O-[alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----4)][beta-D-glucopyranosyl-(1----2)]-alpha-L-arabinopyranoside (Maotian et al., 1992).

Enhancement Techniques

A study developed a system to enhance the content of ardicrenin in hairy roots of Ardisia crenata plants. This method was found to significantly increase ardicrenin production compared to natural plants, suggesting its potential for alternative medicine applications (Hu et al., 2020).

Extraction Optimization

Research focused on optimizing the extraction process of ardicrenin from Ardisia crenata. The study established an effective methodology for extracting ardicrenin, providing a basis for its mass extraction for further research and application (Zhang Xue-yi, 2009).

Anti-tumor Potential

A study identified the anti-tumor activities of ardicrenin in vitro. Ardicrenin demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent (Lin-chun et al., 2007).

Cytotoxic Activities

Further research on Ardisia crenata roots isolated ardicrenin and other compounds, evaluating their cytotoxic activities. Ardicrenin showed notable cytotoxicity against multiple cell lines, reinforcing its potential in cancer treatment (Song et al., 2021).

properties

CAS RN |

143016-77-7 |

|---|---|

Product Name |

Ardicrenin |

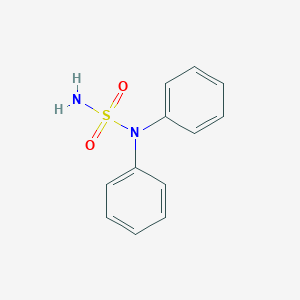

Molecular Formula |

C53H86O22 |

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

(4S,5R,10S,13R,14R,20S,22S)-22-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)17-30(57)52(29,22-68-53)15-14-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48-,49-,50+,51-,52?,53?/m0/s1 |

InChI Key |

AWHOLZVUVDYTBG-AZDDWXAASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](C[C@@H](C1(CC[C@]8([C@@]7(CCC6C5(C)C)C)C)CO9)O)(C)C=O)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

Pictograms |

Irritant |

synonyms |

ardicrenin cyclamiretin A-3-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-4))(beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranoside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)